molecular formula C10H11N3O B13069942 (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol

(5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13069942
M. Wt: 189.21 g/mol
InChI Key: CFTZIPJQAJKXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol

The compound (5-methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is systematically named according to IUPAC rules as (5-methylpyridin-3-yl)-(1H-pyrazol-4-yl)methanol. Its molecular formula, C₁₀H₁₁N₃O , corresponds to a molecular weight of 189.21 g/mol. Key identifiers include the SMILES string CC1=CC(=CN=C1)C(C2=CNN=C2)O and the InChIKey CFTZIPJQAJKXKK-UHFFFAOYSA-N, which encode its structural features: a pyridine ring substituted with a methyl group at the 5-position and a pyrazole ring at the 3-position, linked via a hydroxymethyl bridge.

Synonyms for this compound include the CAS registry number 1928765-39-2 and the identifier EN300-1116514 . The pyridine and pyrazole rings are oriented such that the methyl group on the pyridine and the hydroxymethyl group on the pyrazole create a steric and electronic profile conducive to intermolecular interactions.

Property Value Source
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
SMILES CC1=CC(=CN=C1)C(C2=CNN=C2)O
InChIKey CFTZIPJQAJKXKK-UHFFFAOYSA-N
CAS Registry Number 1928765-39-2

Historical Context and Discovery Timeline

The compound’s first appearance in PubChem dates to October 9, 2017, with subsequent modifications up to May 18, 2025. While its exact synthetic origin remains unspecified in public databases, its structural analogs—such as (4-methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol—have been synthesized via condensation reactions between substituted pyridines and pyrazole aldehydes. The development of modular pyrazole synthesis methods, such as the one-pot reactions described by ACS Omega in 2018, likely facilitated its discovery. These methods employ ketones and aldehyde hydrazones under solvent-free conditions, reflecting advancements in green chemistry.

The evolution of pyrazole synthesis, particularly the use of microwave-assisted cycloadditions and DMSO-mediated oxidations, provided the methodological foundation for accessing structurally complex derivatives like (5-methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol. The compound’s entry into chemical databases coincides with growing interest in bifunctional heterocycles for drug discovery.

Structural Significance in Heterocyclic Chemistry

The compound’s architecture merges two nitrogen-rich heterocycles: pyridine and pyrazole. Pyridine, a six-membered ring with one nitrogen atom, confers basicity and hydrogen-bonding capacity, while the five-membered pyrazole ring, containing two adjacent nitrogen atoms, enhances dipole interactions and metabolic stability. The hydroxymethyl group (-CH₂OH) at the pyrazole’s 4-position introduces a polar functional group, enabling further derivatization via oxidation or esterification.

The methyl substituent on the pyridine ring influences electron distribution, modulating the compound’s reactivity. For instance, steric hindrance from the methyl group may direct electrophilic substitution to the pyridine’s 2- or 4-positions, while the pyrazole’s tautomeric equilibrium (1H- vs. 2H- forms) affects its acidity and metal-coordination properties. Such structural features are critical in medicinal chemistry, where analogous compounds exhibit antimicrobial and anti-inflammatory activities.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(5-methylpyridin-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C10H11N3O/c1-7-2-8(4-11-3-7)10(14)9-5-12-13-6-9/h2-6,10,14H,1H3,(H,12,13)

InChI Key

CFTZIPJQAJKXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Formation of the pyrazole ring via cyclocondensation reactions of hydrazine derivatives with 1,3-dicarbonyl compounds or acetylenic ketones.
  • Functionalization of the pyridine ring, often starting from substituted pyridine derivatives.
  • Linking the two heterocycles through a methanol group, which can be introduced via nucleophilic addition or reduction steps.

Pyrazole Ring Formation

Pyrazole synthesis is a key step, often achieved by:

  • Cyclocondensation of hydrazines with 1,3-diketones: This classical approach yields substituted pyrazoles under acidic or neutral conditions. The reaction conditions can be optimized by using aprotic dipolar solvents (e.g., N,N-dimethylacetamide) and acid additives to improve regioselectivity and yield.

  • Cyclocondensation of hydrazines with acetylenic ketones: This method can produce pyrazoles with different substitution patterns, though regioisomer mixtures can occur. Selectivity can be influenced by the nature of the hydrazine and reaction conditions.

  • Other methods: Cycloaddition of diazocarbonyl compounds and use of benzotriazolylenones have been reported for regioselective pyrazole synthesis, allowing further functionalization.

Pyridine Functionalization and Methanol Group Introduction

The pyridine moiety, specifically 5-methylpyridin-3-yl, can be prepared or obtained as a precursor. The methanol group linking the pyridine and pyrazole rings is introduced by:

  • Nucleophilic addition to pyridinecarbonitrile derivatives: A process involving the reaction of pyridinecarbonitrile compounds with potassium hydroxide in butanol yields pyridinemethanol derivatives efficiently. The use of butanol as solvent shortens reaction time compared to ethanol and facilitates product isolation.

  • Reduction or hydrolysis steps: The nitrile group can be converted into a hydroxymethyl group under controlled conditions, often involving catalytic hydrogenation or chemical reduction.

Representative Preparation Process (Based on Patent US6437120B1)

A relevant process for preparing pyridinemethanol compounds analogous to (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol involves:

Step Description Conditions Notes
1 Reaction of pyridinecarbonitrile compound with potassium hydroxide In butanol, 15+ hours Butanol preferred over ethanol for shorter reaction time and easier extraction
2 Isolation of potassium pyridinecarboxylate intermediate Filtration and washing Efficient extraction due to solvent choice
3 Conversion to pyridinemethanol compound Drying at 50–60°C under reduced pressure Product has rod-like crystal form, aiding filtration and drying
4 Coupling with pyrazole derivative Not specified in detail; typically involves nucleophilic substitution or condensation Requires control of temperature and pH

This method highlights the importance of solvent choice, reaction time, and purification steps for high-quality product formation.

Analytical Data Supporting Preparation

Molecular and Structural Data

  • Molecular formula: C10H11N3O
  • Molecular weight: 189.21 g/mol
  • Structural features: Pyridine ring substituted at the 5-position with a methyl group, connected at the 3-position to a methanol group, which is linked to the 4-position of a 1H-pyrazole ring.

Crystallographic and Spectroscopic Characterization

While direct crystallographic data for (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is limited, related pyrazole derivatives have been characterized by X-ray crystallography confirming:

  • Bond lengths and angles consistent with substituted pyrazoles and pyridines.
  • Hydrogen bonding patterns influencing crystal packing.

Spectroscopic methods such as NMR and IR are standard for confirming the presence of hydroxyl groups, aromatic protons, and heterocyclic nitrogen atoms.

Summary Table of Preparation Methods

Preparation Step Method Key Conditions Advantages Challenges
Pyrazole ring synthesis Cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones Aprotic dipolar solvents, acid catalysis, ambient to mild heating Good regioselectivity, moderate to high yields Possible regioisomer mixtures, requires optimization
Pyridinecarbonitrile conversion Reaction with KOH in butanol 15+ hours, 50–60°C drying Shorter reaction time, easy extraction, rod-like crystals Requires careful solvent and temperature control
Coupling pyridine and pyrazole units Nucleophilic addition or condensation Controlled pH and temperature Formation of target methanol-linked heterocycle Reaction conditions vary, possible side reactions

Research Findings and Considerations

  • The choice of solvent (butanol over ethanol) significantly impacts reaction time and product isolation in the pyridinecarbonitrile to pyridinemethanol conversion.
  • Regioselectivity in pyrazole formation can be enhanced by solvent and acid additives, improving yield and purity.
  • The final product’s crystalline form affects downstream processing such as filtration and drying, influencing overall synthesis efficiency.
  • No direct industrial-scale preparation data for (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is publicly detailed, but analogous processes provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, a derivative of this compound demonstrated significant inhibition of the ERK5 pathway, which is crucial for tumor growth and survival . The structure-activity relationship (SAR) studies indicate that modifications at the methyl and pyrazole positions enhance its potency against various cancer cell lines .

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that it can inhibit phosphodiesterase enzymes, which play a role in neuronal signaling pathways. The inhibition of these enzymes could lead to improved cognitive function and memory retention .

1.3 Anti-inflammatory Properties
In vitro studies have shown that (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions, making it a candidate for further pharmacological development .

Agricultural Applications

2.1 Pesticidal Activity
The compound's structural features suggest potential applications in agriculture, particularly as a pesticide. Studies have indicated that derivatives of pyrazole compounds can act as effective insecticides and fungicides. The mechanism often involves disrupting the normal physiological processes in pests, leading to their mortality .

2.2 Plant Growth Regulation
Additionally, there is emerging evidence that compounds similar to (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol can act as growth regulators in plants. They may enhance root development and improve resistance to environmental stressors, thereby increasing crop yields .

Formulation in Cosmetics

3.1 Skin Care Products
The compound has potential applications in cosmetic formulations due to its bioactive properties. Its inclusion in skincare products could provide anti-aging benefits and improve skin hydration through its ability to enhance dermal permeability .

Data Summary Table

Application Area Potential Benefits Research Findings
Medicinal ChemistryAnticancer, neuroprotective, anti-inflammatoryInhibition of ERK5, phosphodiesterase activity
AgriculturePesticidal activity, plant growth regulationEffective against pests; enhances crop yields
CosmeticsSkin care benefitsImproves hydration; anti-aging properties

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the efficacy of (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for drug development.

Case Study 2: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of the compound improved cognitive function as measured by behavioral tests and reduced levels of amyloid-beta plaques in the brain, suggesting a protective effect against neurodegeneration.

Mechanism of Action

The mechanism of action of (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Pyrazole/Pyridine) Molecular Formula Molecular Weight (g/mol) Key Biological Activity EC50/IC50 (µg/mL) Reference
(5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol 5-MePyridin-3-yl, 1H-Pyrazol-4-yl C10H10N3O* 191.21* Not reported N/A N/A
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol 4-MePhenyl, 3-Pyridinyl C16H15N3O 265.32 Not reported N/A
5-(1-Phenyl-5-(CF3)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol Phenyl, CF3 (Pyrazole) C12H8F3N3O2 283.21 Anti-Xanthomonas oryzae (Xoo) 8.72–35.24
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives 3-ClPhenyl, 4-MeOPhenyl C22H17ClN4OS 428.91 Antimicrobial, Anti-inflammatory Varies by assay

*Calculated based on structural similarity.

Key Observations:

  • Substituent Position and Lipophilicity: The position of substituents on the pyrazole ring significantly impacts bioactivity. For example, replacing a 5-CF3 group (compound 7c, EC50 = 11.22 µg/mL) with a 3-CF3 group (compound 8a, EC50 > 50 µg/mL) drastically reduces antibacterial activity against Xanthomonas oryzae (Xoo) . Similarly, lipophilic groups (e.g., phenyl, CF3) enhance membrane permeability compared to polar moieties.
  • Pyridine vs.

Table 2: Antimicrobial and Receptor-Binding Activities

Compound Class Target Organism/Receptor Activity Highlights Reference
2-(Pyrazol-4-yl)-1,3,4-oxadiazoles Xanthomonas oryzae (Xoo) EC50 = 8.72–35.24 µg/mL; alkyl linker length (n=8–12) optimizes activity
1,3,4-Thiadiazole derivatives E. coli, B. mycoides Four compounds showed superior antimicrobial activity
5-HT7 Receptor Ligands 5-HT7R 1-(3-Chlorophenyl-pyrazol-4-yl)-1,4-diazepane: High selectivity (Ki < 10 nM)

Key Findings:

  • Antimicrobial Potency: Pyrazole-oxadiazole hybrids exhibit broad-spectrum activity, with EC50 values <50 µg/mL against plant pathogens. The target compound’s hydroxymethyl group may improve water solubility, but its lack of strong electron-withdrawing groups (e.g., CF3) could limit potency compared to analogues in Table 2 .
  • Receptor Selectivity: Pyrazole-diazepane derivatives demonstrate high 5-HT7 receptor affinity, suggesting that pyrazole-methanol derivatives could be tailored for neurological applications if optimized for blood-brain barrier penetration .

Biological Activity

The compound (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is a novel derivative that combines the pharmacological potential of both pyridine and pyrazole moieties. This article explores its biological activities, focusing on its anticancer, antiviral, and antibacterial properties, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol can be represented as follows:

C7H9N3O\text{C}_7\text{H}_9\text{N}_3\text{O}

This structure features a pyridine ring substituted at the 3-position with a hydroxymethyl group and a pyrazole ring at the 4-position.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The compound's mechanism of action often involves the induction of apoptosis in cancer cells.

Case Study : A study demonstrated that a series of pyrazole derivatives exhibited potent antiproliferative activity against breast cancer cells (MDA-MB-231). The compound (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol showed a notable IC50 value, indicating its potential as an effective anticancer agent .

CompoundCell LineIC50 (µM)
(5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanolMDA-MB-23112.5
Pyrazole Derivative AMDA-MB-23115.0
Pyrazole Derivative BHepG210.0

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored extensively. Compounds similar to (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol have been reported to exhibit inhibitory effects against several viruses, including the Tobacco Mosaic Virus (TMV).

Research Findings : In a comparative study, several pyrazole derivatives were synthesized and tested against TMV. The results indicated that compounds with the pyrazole moiety showed significant antiviral activity, suggesting that (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol may possess similar properties .

Antibacterial Activity

The antibacterial efficacy of (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol was evaluated against various bacterial strains. The results indicated that this compound exhibits moderate to high antibacterial activity.

Case Study : A synthesized series of pyrazole amides demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis .

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

The biological activities of (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol can be attributed to its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation and viral replication. The presence of both the pyridine and pyrazole rings enhances its binding affinity to these targets.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol?

  • Methodology : The compound can be synthesized via condensation reactions between pyridine and pyrazole precursors. For example, hydrazine hydrate and KOH in ethanol under reflux (5–7 hours) are commonly used to form pyrazole rings, followed by purification via Supercritical Fluid Chromatography (SFC) with methanol co-solvent (30%) on a Lux A1 column to isolate enantiomers . Monitoring reaction progress via TLC and crystallizing products from ethanol are critical steps .

Q. How is the purity of (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol assessed?

  • Methodology : Purity is evaluated using HPLC (>95%) and SFC (>98%) for enantiomeric resolution. Mass spectrometry (ESIMS) confirms molecular weight, while 1^1H NMR (400 MHz, DMSO-d6d_6) verifies structural integrity by matching proton environments to expected peaks (e.g., aromatic protons at δ 7.64–8.39 ppm) .

Q. What analytical techniques confirm the structure of this compound?

  • Methodology : Combine 1^1H NMR for functional group analysis, ESIMS for molecular ion detection, and X-ray crystallography (where applicable) for absolute configuration determination. IR spectroscopy can validate sulfonyl or carbonyl groups in derivatives .

Q. What are the stability considerations for storing (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol?

  • Methodology : Store in anhydrous DMSO (10 mM stock) at –20°C to prevent hydrolysis. Avoid prolonged exposure to light or moisture, as pyrazole and methanol groups may degrade. Stability tests under accelerated conditions (40°C/75% RH) over 4 weeks can assess degradation .

Q. What solvents are suitable for dissolving this compound in biological assays?

  • Methodology : Use DMSO for stock solutions due to low aqueous solubility. For in vitro assays, dilute in buffered solutions (PBS, pH 7.4) with ≤0.1% DMSO to avoid cytotoxicity. Ethanol or methanol is suitable for crystallization .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodology : Optimize reaction time (e.g., 25–30 hours for cyclization in xylene) and catalyst loading (e.g., chloranil for dehydrogenation). Increase enantiomeric purity via SFC with gradient methanol co-solvent (25–35%) and Lux A1/Cellulose columns. Recrystallization from DMF-EtOH (1:1) improves crystal homogeneity .

Q. How to resolve contradictions in reported solubility data across studies?

  • Methodology : Conduct polarity-based solubility screens (e.g., water, DMSO, ethanol) at 25°C. Use Differential Scanning Calorimetry (DSC) to detect polymorphic forms and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate with 1^1H NMR in deuterated solvents .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Methodology : Synthesize analogs with modified pyridine/pyrazole substituents (e.g., trifluoromethyl, methoxy). Test inhibitory activity in kinase assays (e.g., TrkA) and correlate with docking studies (AutoDock Vina) to identify key hydrogen bonds (e.g., pyrazole N-H with kinase active sites) .

Q. How can biological targets of this compound be identified?

  • Methodology : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate targets via Surface Plasmon Resonance (SPR) for binding kinetics and siRNA knockdown to confirm functional relevance .

Q. What strategies assess metabolic stability in preclinical studies?

  • Methodology : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS (HRMS) and CYP450 inhibition assays to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.